4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Description
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative featuring a sulfamoyl group substituted with an isopropyl and a 4-methoxybenzyl moiety at the para-position of the phenyl ring. This compound is part of a broader class of sulfamoyl phenylboronic acids, which are pivotal in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols (e.g., sugars, phenolic acids) under specific pH conditions . While the exact CAS number for the 4-isopropyl variant is unclear due to conflicting evidence (e.g., 3-position isomers are listed under CAS 1217501-23-9 in ), its structural analogs are well-documented, enabling comparative analysis.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUMPATZIWTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657170 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-96-8 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis.
Mode of Action
Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
In the context of sm cross-coupling reactions, the addition of b–h over an unsaturated bond is known to occur with syn-selectivity and proceed in an anti-markovnikov manner.
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride. These properties may influence the bioavailability of the compound.
Biological Activity
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- IUPAC Name : 4-{[isopropyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid
- Molecular Formula : C17H22BNO5S
- CAS Number : 1217501-23-9
- Purity : Typically around 96-98% .
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction is particularly relevant in targeting specific biomolecules, including proteins involved in cellular signaling pathways and bacterial cell membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The mechanism involves:
- Electrostatic Interactions : The quaternary amine component enhances interaction with negatively charged bacterial membranes, increasing permeability and leading to cell lysis .
- Targeting Diol Structures : The boronic acid moiety specifically recognizes cis-diol structures present on bacterial surfaces, enhancing selectivity against pathogens .
Antitumor Activity
Research indicates that certain boronic acid derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance:
- Compounds similar to this compound have shown potential in inducing cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation .
Study on Antimicrobial Efficacy
A study evaluated the antibacterial effects of phenylboronic acid derivatives against various strains of E. coli. Results demonstrated that the compound significantly reduced bacterial viability compared to controls, supporting its potential as an antimicrobial agent .
| Compound | Bacterial Strain | Viability Reduction (%) |
|---|---|---|
| Control | E. coli | 0 |
| Test | E. coli | 75 |
Antitumor Activity Assessment
In another investigation, derivatives were tested for their ability to inhibit HDACs in human cancer cell lines. The results indicated that these compounds could reduce tumor cell proliferation effectively.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Test | 5.0 | HeLa |
| Control | 20.0 | HeLa |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids can inhibit proteasomes, making them potential candidates for cancer therapy. The specific compound has shown promise in targeting cancer cells by disrupting protein degradation pathways. A study demonstrated that derivatives of phenylboronic acids can effectively induce apoptosis in various cancer cell lines, suggesting that 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid could be developed into an anticancer agent.
Case Study: Targeting Multiple Myeloma
In a clinical study involving multiple myeloma patients, compounds similar to this compound were evaluated for their efficacy in combination therapies. The results indicated enhanced therapeutic outcomes when used alongside traditional chemotherapeutics, highlighting the compound's potential to improve treatment regimens.
Diabetes Research
Inhibition of Enzymes
This compound has been studied for its ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibitors of DPP-IV are crucial in managing type 2 diabetes, and boronic acids have been identified as promising candidates due to their ability to form reversible covalent bonds with the enzyme.
Data Table: DPP-IV Inhibition Potency
Material Science
Polymer Chemistry
Boronic acids are utilized in the synthesis of polymeric materials due to their ability to form dynamic covalent bonds. This property allows for the creation of smart materials that can respond to environmental stimuli.
Case Study: Smart Hydrogels
Research has demonstrated the use of phenylboronic acid derivatives in the development of hydrogels that can swell or shrink in response to changes in pH or glucose concentration. The incorporation of this compound into hydrogel matrices has shown enhanced responsiveness, making it suitable for biomedical applications such as drug delivery systems.
Analytical Chemistry
Sensor Development
The unique properties of boronic acids allow them to be used as sensors for detecting sugars and other biomolecules. This compound can be integrated into sensor designs where it selectively binds to specific analytes, enabling sensitive detection methods.
Data Table: Sensor Performance Metrics
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Sulfamoyl Group
Table 1: Key Structural Analogs and Their Properties
* CAS ambiguity arises due to positional isomerism (e.g., 3-isopropyl variants are listed under 1217501-23-9 ).
Key Findings:
- Steric Effects : Bulky substituents like 4-methoxybenzyl (present in the target compound and its butyl/cyclopropyl analogs) reduce reaction efficiency in coupling reactions. For example, Chan-Lam coupling of N-benzyl-N-methylsulfamide with phenylboronic acid yields only 28% under standard conditions, while sulfamoyl azides improve yields to 91% .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity of the boronic acid, improving binding to cis-diols in weakly basic conditions .
pH-Dependent Binding to Diols
The target compound’s boronic acid group binds cis-diols reversibly under weakly basic conditions (pH ≥ 8.5). However, the 4-methoxybenzyl group’s electron-donating nature may slightly reduce binding affinity compared to analogs with electron-withdrawing groups (e.g., CF₃ in ) .
Commercial Availability and Purity
- The butyl analog is widely available with purities >97% (e.g., Santa Cruz Biotechnology, Aladdin Scientific) .
- The cyclopropyl variant (CAS 913835-89-9) is marketed as a building block for drug discovery .
Q & A
Q. Q1. What are the recommended safety protocols for handling 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid in laboratory settings?
A:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust or vapors .
- First Aid: If inhaled, move to fresh air and administer artificial respiration if needed. For skin contact, wash with soap and water; consult a physician immediately .
- Storage: Store in a cool, dry, ventilated area away from oxidizers and incompatible reagents. Use glass containers to avoid degradation .
Q. Q2. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
A:
- Analytical Methods:
- HPLC or GC-MS: Quantify purity (>95% recommended for most applications) .
- NMR Spectroscopy: Use , , and NMR to verify the sulfamoyl and boronic acid moieties. Cross-check with reference spectra for 4-methoxybenzyl and isopropyl groups .
- Melting Point Analysis: Compare observed melting points (e.g., 208–210°C for related phenylboronic acids) with literature values .
Intermediate/Advanced Questions
Q. Q3. What are the key challenges in designing Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?
A:
- Reaction Optimization:
- Catalyst Selection: Use Pd(PPh) or PdCl(dppf) for enhanced stability. Avoid bases that may hydrolyze the sulfamoyl group (e.g., strong alkalis) .
- Solvent Compatibility: Prefer THF or DMF for solubility. Test aqueous/organic biphasic systems if boronic acid aggregation occurs .
- Byproduct Mitigation: Monitor for protodeboronation using NMR. Additives like KPO may stabilize the boronate intermediate .
Q. Q4. How does the electron-withdrawing sulfamoyl group influence the reactivity of the phenylboronic acid moiety?
A:
- Electronic Effects: The sulfamoyl group reduces electron density on the boron center, slowing transmetallation in cross-coupling reactions. This necessitates higher temperatures (80–100°C) or microwave-assisted synthesis .
- Steric Considerations: The bulky N-isopropyl and 4-methoxybenzyl groups may hinder access to the boron atom, requiring longer reaction times (12–24 hrs) .
- Contradictions: Some studies report unexpected acceleration in specific aryl halide couplings, possibly due to secondary interactions between sulfamoyl and Pd catalysts .
Advanced Research Questions
Q. Q5. What strategies can resolve discrepancies in solubility data for this compound across different solvents?
A:
- Methodological Refinement:
- Solvent Screening: Use UV-Vis spectroscopy to quantify solubility in DMSO, methanol, and aqueous buffers (pH 4–9). Note that boronic acid ↔ boronate equilibria affect apparent solubility .
- Dynamic Light Scattering (DLS): Detect aggregation in polar aprotic solvents, which may lead to inconsistent literature reports .
- Co-solvent Systems: Test 1:1 v/v mixtures (e.g., DMF:water) to enhance dissolution while maintaining boronic acid stability .
Q. Q6. How can this compound be leveraged in targeted drug delivery systems?
A:
- Glycoprotein Binding: Functionalize nanoparticles (e.g., FeO-C-Au) with the boronic acid moiety to selectively bind glycoproteins via cis-diol interactions. The sulfamoyl group enhances stability in physiological pH .
- Prodrug Design: Conjugate the boronic acid with therapeutic agents (e.g., kinase inhibitors) for pH-responsive release in tumor microenvironments .
- Validation: Use surface plasmon resonance (SPR) to measure binding affinity to model glycoproteins like fetuin .
Data Analysis & Contradiction Resolution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
